molecular formula C13H21N3O B13261019 2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one

2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one

Cat. No.: B13261019
M. Wt: 235.33 g/mol
InChI Key: BLGONPLFKWQUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s structure includes a cycloheptane ring fused with a pyrimidine ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable cycloheptanone derivative with a pyrimidine precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for the efficient synthesis of complex heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-1-methyl-propyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one: shares structural similarities with other heterocyclic compounds such as pyrimidopyrimidines and pyrazolopyrimidines.

    Pyrimidopyrimidines: Known for their diverse biological activities, including antibacterial and anticancer properties.

    Pyrazolopyrimidines: Investigated as potential inhibitors of cyclin-dependent kinases, making them relevant in cancer research.

Uniqueness

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one

InChI

InChI=1S/C13H21N3O/c1-3-13(2,14)12-15-10-8-6-4-5-7-9(10)11(17)16-12/h3-8,14H2,1-2H3,(H,15,16,17)

InChI Key

BLGONPLFKWQUFD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC2=C(CCCCC2)C(=O)N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.